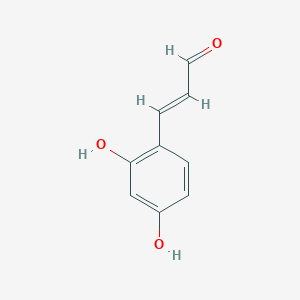

3-(2,4-Dihydroxyphenyl)acrylaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDOTNOMWCDJW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 2,4 Dihydroxyphenyl Acrylaldehyde and Analogues

De Novo Synthesis Approaches to the Acrylaldehyde Scaffold

The construction of the 3-(2,4-dihydroxyphenyl)acrylaldehyde framework is typically achieved through carbon-carbon bond-forming reactions that unite a dihydroxybenzaldehyde precursor with a two-carbon aldehyde or ketone equivalent.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The most direct route to this compound is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation. wikipedia.orgpraxilabs.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens with an enolizable aldehyde or ketone. wikipedia.orgmiracosta.edu In this case, 2,4-dihydroxybenzaldehyde (B120756) serves as the aromatic aldehyde, and acetaldehyde (B116499) provides the enolizable two-carbon component.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. ijarsct.co.inyoutube.com The base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion. youtube.comyoutube.com This enolate then attacks the electrophilic carbonyl carbon of 2,4-dihydroxybenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (loss of a water molecule) upon heating or under the basic reaction conditions to yield the final, stable α,β-unsaturated aldehyde product, this compound. miracosta.eduquora.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. miracosta.edu

Synthesis of Related (Dihydroxyphenyl)acrylaldehyde Derivatives (e.g., from Dihydroxybenzaldehyde)

One of the most effective methods is the Vilsmeier-Haack reaction. tandfonline.comcambridge.org This reaction employs a Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich resorcinol (B1680541) ring. cambridge.orglookchem.com The reaction proceeds via an electrophilic chloriminium salt which attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. cambridge.org This method has been developed for large-scale preparation and can produce 2,4-dihydroxybenzaldehyde in good yields, typically between 65-75%. tandfonline.comlookchem.comgoogle.com

| Precursor | Reagents | Product | Yield | Reference |

| Resorcinol | POCl₃ / DMF | 2,4-Dihydroxybenzaldehyde | 65-75% | tandfonline.comlookchem.com |

| Resorcinol | Oxalyl chloride / DMF | 2,4-Dihydroxybenzaldehyde | 69-70% | google.com |

| 2,4-Dihydroxy acetophenone (B1666503) | Substituted Benzaldehydes | Substituted Chalcones | Good |

This table summarizes methods for synthesizing the key precursor 2,4-dihydroxybenzaldehyde and related chalcone (B49325) derivatives.

Synthesis of other isomers, such as 3-(3,4-dihydroxyphenyl)acrylaldehyde (caffealdehyde), can be achieved by starting with the corresponding dihydroxybenzaldehyde isomer, in this case, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). nih.gov The Claisen-Schmidt condensation is then applied as described above.

Chemical Modifications and Functionalization of the Core Structure

Once the this compound core is synthesized, it can be further modified to create a library of analogues. These modifications can target either the phenyl ring or the acrylaldehyde moiety.

Introduction of Substituents on the Phenyl Ring

Introducing substituents onto the phenyl ring is most conveniently achieved by modifying the 2,4-dihydroxybenzaldehyde precursor before the condensation step. The two hydroxyl groups are strong activating, ortho-, para-directing groups, but the positions are already substituted. However, the high electron density of the ring allows for further reactions.

A key strategy is the regioselective alkylation of one of the hydroxyl groups. For instance, the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde is more acidic and can be selectively alkylated under controlled basic conditions. A cesium bicarbonate-mediated alkylation has been reported to generate 4-alkoxy-2-hydroxybenzaldehydes with excellent regioselectivity and in high yields (up to 95%). nih.gov These modified precursors can then undergo Claisen-Schmidt condensation to yield 3-(2-hydroxy-4-alkoxyphenyl)acrylaldehyde derivatives.

| Starting Material | Reagent | Product | Yield | Reference |

| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane, CsHCO₃ | 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde | 95% | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide, CsHCO₃ | 4-(Benzyloxy)-2-hydroxybenzaldehyde | 86% | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Ethyl bromoacetate, CsHCO₃ | Ethyl 2-((4-formyl-3-hydroxyphenoxy)acetate | 92% | nih.gov |

This table showcases the regioselective alkylation of 2,4-dihydroxybenzaldehyde to create functionalized precursors.

Transformations of the Acrylaldehyde Moiety

The acrylaldehyde functional group is rich in chemical reactivity, offering several avenues for modification:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid to form 3-(2,4-dihydroxyphenyl)acrylic acid using standard oxidizing agents. The catechol-like dihydroxy-phenyl moiety is also susceptible to oxidation, potentially forming reactive ortho-quinones, a transformation observed in the related compound 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govnih.govmdpi.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 3-(2,4-dihydroxyphenyl)prop-2-en-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing conditions could potentially reduce both the aldehyde and the carbon-carbon double bond.

Addition Reactions: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition) at the β-carbon. This allows for the introduction of a wide variety of functional groups.

Reaction Mechanisms and Synthetic Pathway Elucidation

The primary synthetic pathways to this compound involve two well-understood reaction mechanisms: the Vilsmeier-Haack reaction for precursor synthesis and the base-catalyzed Claisen-Schmidt condensation for scaffold construction.

Vilsmeier-Haack Reaction Mechanism:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form an electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. cambridge.org

Electrophilic Aromatic Substitution: The electron-rich resorcinol ring acts as a nucleophile, attacking the Vilsmeier reagent. The hydroxyl groups strongly activate the ring, directing the substitution to the ortho or para positions. Attack at the 4-position (para to one hydroxyl and ortho to the other) is sterically and electronically favored.

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed by the addition of water to liberate the final 2,4-dihydroxybenzaldehyde product. cambridge.orggoogle.com

Base-Catalyzed Claisen-Schmidt Condensation Mechanism:

Enolate Formation: A hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. youtube.comquora.com

Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of 2,4-dihydroxybenzaldehyde, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com

Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy aldehyde (aldol addition product). youtube.com

Dehydration (Condensation): Under basic conditions, the hydrogen on the α-carbon is removed again to form an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion, forming a carbon-carbon double bond. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism step is driven by the formation of the highly stable conjugated π-system of the final product. miracosta.eduquora.com

Catalytic and Stereoselective Aspects in Synthetic Transformations

The synthesis of analogues of this compound can be achieved with a high degree of stereocontrol through the use of catalytic and stereoselective methods. In reactions involving the α,β-unsaturated aldehyde moiety, chiral catalysts can be employed to introduce stereocenters with a specific configuration. For instance, in Michael additions to the acrylaldehyde system, chiral nickel(II) complexes can catalyze the reaction with remarkable regio-, diastereo-, and enantioselectivity. ub.edu By selecting the appropriate chiral ligand, it is possible to access any of the four potential stereoisomers of the product. ub.edu

The development of co-catalytic systems, combining a simple chiral amine and a copper catalyst, has enabled the enantioselective β-alkylation of α,β-unsaturated aldehydes. nih.gov This one-pot protocol can provide β-branched aldehydes with high enantiomeric ratios. nih.gov Such a strategy could be adapted for the synthesis of analogues of this compound with a chiral center at the β-position.

Organocatalysis also presents a powerful tool for the stereoselective transformation of α,β-unsaturated aldehydes. For example, the enantioselective peroxidation of enals has been achieved using organocatalysts, leading to the formation of chiral endoperoxides. brandeis.edu The stereochemical outcome of these reactions is often rationalized through theoretical calculations, which can help in understanding the transition states and the factors governing stereoselectivity. ub.edu

Below is a table summarizing representative catalytic systems for stereoselective transformations of α,β-unsaturated aldehydes, which could be conceptually applied to the synthesis of chiral analogues of this compound.

| Catalyst System | Transformation | Stereoselectivity | Reference |

| Chiral Nickel(II) Complexes | Michael Addition | High regio-, diastereo-, and enantioselectivity | ub.edu |

| Chiral Amine / Copper Catalyst | β-alkylation | Up to 98:2 e.r. | nih.gov |

| Organocatalyst | Peroxidation | Highly enantioselective | brandeis.edu |

Understanding Regioselectivity in Related Derivatization Reactions

The derivatization of this compound and its analogues often involves reactions of the two hydroxyl groups on the phenyl ring. Achieving regioselectivity, i.e., the selective reaction of one hydroxyl group over the other, is a significant synthetic challenge. The difference in acidity and steric hindrance between the ortho- and para-hydroxyl groups can be exploited to control the regiochemical outcome of derivatization reactions, such as alkylation.

Studies on the regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone have shown that the 4-hydroxy group can be selectively alkylated with high efficiency. nih.govdigitellinc.comnih.gov The use of cesium bicarbonate as a base in acetonitrile has been reported to provide excellent regioselectivity, yielding the 4-alkylated products in high yields. nih.govnih.gov This selectivity is attributed to the favorable basicity of cesium bicarbonate for selective deprotonation of the more acidic 4-hydroxy group. nih.gov

The regioselectivity of such reactions can also be influenced by intramolecular hydrogen bonding. The 2-hydroxy group can engage in an intramolecular hydrogen bond with the ortho-carbonyl group, reducing its availability for reaction. researchgate.net This effect has been observed to favor alkylation at the 5-hydroxy position in related compounds. researchgate.net

The following table summarizes reaction conditions and outcomes for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a close analogue of the starting material for this compound.

| Substrate | Reagent and Conditions | Major Product | Yield | Reference |

| 2,4-dihydroxybenzaldehyde | Alkyl bromide, CsHCO₃, CH₃CN, 80 °C | 4-Alkoxy-2-hydroxybenzaldehyde | Up to 95% | nih.govnih.gov |

| 2,4-dihydroxyacetophenone | Alkyl bromide, CsHCO₃, CH₃CN, 80 °C | 4-Alkoxy-2-hydroxyacetophenone | Good to excellent | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 3 2,4 Dihydroxyphenyl Acrylaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous assignment of the molecular structure of 3-(2,4-dihydroxyphenyl)acrylaldehyde. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of protons and carbons, as well as their connectivity, can be determined.

Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. oregonstate.edu In this compound, distinct signals are observed for the aldehydic proton, vinylic protons, and aromatic protons. The aldehydic proton typically resonates at a high chemical shift, generally between 9.5 and 9.9 ppm, due to the deshielding effect of the adjacent carbonyl group. pdx.edu The vinylic protons of the acrylaldehyde moiety exhibit characteristic coupling patterns and chemical shifts. Aromatic protons on the dihydroxyphenyl ring will have shifts influenced by the positions of the hydroxyl groups. oregonstate.edupdx.edu

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. oregonstate.edu The chemical shift range for ¹³C is much broader than for ¹H, allowing for better resolution of individual carbon signals. oregonstate.edu The carbonyl carbon of the aldehyde group is typically observed at a very downfield chemical shift, often exceeding 200 ppm. oregonstate.edu Carbons in the aromatic ring and the vinyl group will have characteristic chemical shifts in the range of approximately 110 to 160 ppm. wisc.edu The specific chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Atom | Typical Chemical Shift (ppm) |

| Aldehyde | ¹H | 9.5 - 9.9 pdx.edu |

| ¹³C | >200 oregonstate.edu | |

| Vinyl | ¹H | 4.5 - 7.0 oregonstate.edu |

| ¹³C | 120 - 160 oregonstate.edu | |

| Aromatic | ¹H | 6.5 - 9.5 oregonstate.edu |

| ¹³C | 125 - 170 oregonstate.edu | |

| Phenolic Hydroxyl | ¹H | Variable (concentration and solvent dependent) |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for confirming the structure of this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. github.iosdsu.edu It is used to identify adjacent protons, such as those on the vinyl group and their coupling to the aldehydic proton, as well as the coupling between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). github.ioprinceton.edu This technique is invaluable for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the phenyl ring to the acrylaldehyde side chain. github.io

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. avantesusa.com

Experimental Infrared (IR) and Raman Spectroscopic Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The C=O stretching vibration of the aldehyde will appear as a sharp, intense band typically in the range of 1650-1700 cm⁻¹. mdpi.com The C=C stretching of the vinyl group and the aromatic ring will give rise to bands in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aldehyde and aromatic/vinyl groups will be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=C and C=O stretching vibrations usually produce strong signals. The aromatic ring vibrations are also typically prominent in the Raman spectrum.

Table 2: Key Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | Weak |

| C-H Stretch (Aldehydic) | 2700-2800 | Moderate |

| C-H Stretch (Aromatic/Vinyl) | 3000-3100 | Strong |

| C=O Stretch (Aldehyde) | 1650-1700 (strong) mdpi.com | Strong |

| C=C Stretch (Aromatic/Vinyl) | 1450-1650 | Strong |

Theoretical Interpretation of Vibrational Spectra

Theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool for interpreting and assigning the experimental vibrational spectra. mdpi.comnih.gov By calculating the vibrational frequencies and intensities of a proposed structure, a theoretical spectrum can be generated and compared with the experimental IR and Raman data. mdpi.com This comparison helps to confirm the assignment of observed bands to specific vibrational modes and can provide insights into the molecule's conformation and intermolecular interactions. semanticscholar.org For complex molecules, theoretical calculations are often essential for a complete and accurate interpretation of the vibrational spectra. mdpi.comnsf.gov

Mass Spectrometry (MS) Applications for Precise Molecular Mass Determination

Mass spectrometry is a fundamental technique for determining the precise molecular mass and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The expected monoisotopic mass for C₉H₈O₃ is approximately 164.0473 g/mol . The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. In the analysis of this compound, also known as 2,4-dihydroxycinnamaldehyde, HRMS with electrospray ionization (ESI) was utilized.

The analysis yielded a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. This experimental value is then compared to a theoretical calculated value to confirm the compound's identity and purity. The results obtained for this compound demonstrate a very close correlation between the observed and calculated masses, verifying its elemental composition as C₉H₈O₃. rsc.org

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₉H₉O₃]⁺ | 165.0546 | 165.0547 |

This data was obtained using High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS). rsc.org

Fragmentation Pathway Analysis for Structural Insights

Scientific literature detailing the specific fragmentation pathway analysis of this compound via techniques such as tandem mass spectrometry (MS/MS) is not available in the searched resources. This analysis would typically involve inducing fragmentation of the parent ion and analyzing the resulting daughter ions to elucidate the compound's structural connectivity.

X-ray Diffraction for Solid-State Structural Elucidation

Single Crystal X-ray Crystallography for Absolute Configuration and Conformation

No publicly available single-crystal X-ray diffraction data for this compound could be located in the searched scientific databases. Such an analysis would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and the absolute configuration and conformation of the molecule in the solid state.

Analysis of Crystal Packing, Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

As no crystallographic data is available, a detailed analysis of the crystal packing, hydrogen bonding, π-π stacking interactions, and Hirshfeld surface analysis for this compound cannot be performed.

Computational Chemistry and Theoretical Modeling of 3 2,4 Dihydroxyphenyl Acrylaldehyde

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.netmaterialsciencejournal.org A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (the ground state) of the molecule. researchgate.netnih.gov This process provides crucial data on bond lengths, bond angles, and dihedral angles.

For 3-(2,4-Dihydroxyphenyl)acrylaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict its most stable conformation. nih.govnih.gov The optimization process would reveal the planarity of the molecule, particularly the conjugation between the phenyl ring and the acrylaldehyde group, and the orientation of the hydroxyl groups. A computational study on a similar compound, 2,4-dihydroxybenzaldehyde (B120756), utilized the B3LYP/6-31++G(d,p) level of theory to investigate its reactivity. researchgate.net

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Atoms Involved | Typical Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.23 Å |

| Bond Length | C=C (alkene) | ~1.35 Å |

| Bond Length | C-O (phenolic) | ~1.36 Å |

| Bond Angle | C-C=O (aldehyde) | ~124° |

| Bond Angle | C-C-C (alkene) | ~122° |

| Dihedral Angle | C(ring)-C=C-C(aldehyde) | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). taylorandfrancis.compku.edu.cn The LUMO acts as an electron acceptor, and its energy level (ELUMO) indicates the molecule's ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich dihydroxyphenyl ring, while the LUMO would likely be distributed over the conjugated acrylaldehyde system. researchgate.net

Table 2: Representative FMO Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index | ω | µ² / 2η | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites susceptible to electrophilic and nucleophilic attack. deeporigin.comuni-muenchen.de The MEP is mapped onto the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. Blue regions represent positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack. Green and yellow areas denote regions with near-zero or intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and aldehyde groups, making them sites for electrophilic attack or hydrogen bond acceptance. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, indicating their role as hydrogen bond donors.

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.govnih.gov

Similarly, the calculation of harmonic vibrational frequencies via DFT can help assign the absorption bands in an experimental IR spectrum. researchgate.netspectroscopyonline.com By comparing the calculated spectra with experimental data, the accuracy of the computational model and the optimized geometry can be validated. nih.govnih.gov For this compound, key vibrational modes would include O-H stretching from the hydroxyl groups, C=O stretching of the aldehyde, and C=C stretching of the alkene and aromatic ring.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy Type | Feature | Typical Wavenumber/Chemical Shift |

|---|---|---|

| Vibrational (IR) | O-H stretch (phenolic) | 3200-3600 cm⁻¹ |

| Vibrational (IR) | C-H stretch (aromatic/alkene) | 3000-3100 cm⁻¹ |

| Vibrational (IR) | C=O stretch (aldehyde) | 1670-1700 cm⁻¹ |

| Vibrational (IR) | C=C stretch (aromatic/alkene) | 1500-1650 cm⁻¹ |

| ¹H NMR | -OH (phenolic) | 5.0-9.0 ppm |

| ¹H NMR | -CHO (aldehyde) | 9.5-10.5 ppm |

| ¹³C NMR | C=O (aldehyde) | 190-200 ppm |

| ¹³C NMR | C-OH (phenolic) | 150-160 ppm |

Advanced Intermolecular Interaction Analysis

Beyond the properties of an isolated molecule, computational chemistry can explore the non-covalent interactions that govern how molecules interact with each other, which is crucial for understanding their behavior in condensed phases.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. nih.govwikipedia.org This analysis provides insights into charge distribution, hybridization, and, importantly, donor-acceptor interactions that stabilize the molecule. nih.gov

A key feature of NBO analysis is the examination of charge transfer between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. acs.org For this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as between the ortho-hydroxyl group and the aldehyde oxygen. It can also elucidate the delocalization of electron density from the lone pairs of the hydroxyl oxygens into the π-system of the aromatic ring and the conjugated side chain. nih.govresearchgate.net

Table 4: Example of NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(O) of hydroxyl | σ(C-C) of ring | n → σ | Hyperconjugation, ring stabilization |

| LP(O) of ortho-hydroxyl | σ(C=O) of aldehyde | n → σ | Intramolecular hydrogen bonding |

| π(C=C) of ring | π(C=C) of alkene | π → π | Conjugation, charge delocalization |

| π(C=C) of alkene | π(C=O) of aldehyde | π → π | Conjugation, charge delocalization |

Bader's Atoms in Molecules Theory for Quantification of Interaction Strengths

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the electron density of a molecular system, providing a quantum mechanical basis for defining atoms and the bonds between them. ias.ac.inwikipedia.org This theory is applied to this compound to quantify the strengths of its various intramolecular interactions.

The analysis focuses on identifying bond critical points (BCPs), which are points in the electron density distribution where the gradient of the density is zero. uni-rostock.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the chemical bonds. researchgate.net For instance, a high electron density value at a BCP is characteristic of a covalent bond, while lower values suggest weaker interactions like hydrogen bonds or van der Waals forces. ias.ac.inresearchgate.net

In this compound, QTAIM can be used to characterize the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the acrylaldehyde moiety. The topological properties at the corresponding BCP, such as the electron density and the total electron energy density, can quantify the strength and covalency of this interaction. ias.ac.in

Table 1: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound This table presents illustrative data based on typical values found in QTAIM analyses of similar phenolic compounds.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

|---|---|---|---|

| O-H···O=C (Hydrogen Bond) | 0.035 | +0.095 | Strong, partially covalent |

| C-H···O (Hydroxyl) | 0.012 | +0.040 | Weak, electrostatic |

| C=C (Acrylaldehyde) | 0.310 | -0.950 | Covalent |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations provide a detailed picture of its conformational landscape and dynamic behavior. nih.gov

MD simulations reveal that the acrylaldehyde moiety of this compound possesses significant conformational flexibility. The key dihedral angle, which defines the rotation around the single bond connecting the phenyl ring and the acrylaldehyde group, is a primary focus of these simulations. Analysis of the simulation trajectory allows for the construction of a potential energy surface, identifying the most stable (low-energy) conformations of the molecule. nih.gov

The flexibility of the side chain is crucial for its interaction with biological targets, as it allows the molecule to adopt different spatial arrangements to fit into a binding site. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the MD trajectory to quantify the stability of the molecule and the mobility of its constituent atoms, respectively. researchgate.net

The surrounding solvent environment can significantly influence the conformation and dynamics of this compound. nih.gov MD simulations incorporating explicit solvent molecules (e.g., water) can model these effects accurately. Solvents, particularly polar ones, can form hydrogen bonds with the hydroxyl and carbonyl groups of the molecule, thereby stabilizing certain conformations over others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools widely used in drug discovery to predict the biological activity of chemical compounds and to identify the essential structural features responsible for this activity. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of dihydroxyphenylacrylaldehyde, QSAR models can be developed to predict various activities, such as antioxidant, anti-inflammatory, or antimicrobial effects. mdpi.combio-hpc.eu

These models are built using a set of molecules with known activities (the training set) and are then validated using an independent set of molecules (the test set). The models correlate molecular descriptors (numerical representations of chemical information) with biological activity. The goal is to create a statistically robust model that can accurately predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds. mdpi.com

Table 2: Example of Molecular Descriptors Used in QSAR Models for Phenolic Compounds

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

| Topological | Wiener Index | Molecular branching and connectivity |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target and elicit a response. nih.govtaylorandfrancis.com

For dihydroxyphenylacrylaldehyde derivatives, a pharmacophore model can be generated based on a set of known active compounds (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). nih.govtaylorandfrancis.com This model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

Key features often identified for the bioactivity of phenolic compounds like this compound include:

The presence and position of hydroxyl groups on the phenyl ring (acting as hydrogen bond donors).

The conjugated system of the acrylaldehyde moiety.

The carbonyl group (acting as a hydrogen bond acceptor).

By understanding these key features, medicinal chemists can rationally design new derivatives with improved potency and selectivity. taylorandfrancis.com

Investigation of Biological Activities and Underlying Mechanisms for 3 2,4 Dihydroxyphenyl Acrylaldehyde and Analogues

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant properties of 3-(2,4-dihydroxyphenyl)acrylaldehyde are attributed to several key mechanisms, primarily centered around its ability to neutralize harmful reactive species and interact with metal ions.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Phenolic compounds, like this compound, are recognized for their capacity to scavenge free radicals, which are unstable molecules that can cause cellular damage. nih.govmdpi.com These radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), are generated from both internal metabolic processes and external sources. nih.gov The primary antioxidant function of phenolic compounds involves donating a hydrogen atom to these radicals, thereby neutralizing them and terminating damaging chain reactions. mdpi.comresearchgate.net This process is crucial in protecting cells from oxidative stress, a condition linked to numerous chronic diseases. nih.gov

The effectiveness of a phenolic compound as a radical scavenger is influenced by its molecular structure, including the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov These structural features determine the compound's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical. scienceopen.com

Role of the Dihydroxyphenyl Moiety in Redox Cycling

The dihydroxyphenyl group, a key structural feature of this compound, plays a crucial role in its antioxidant activity through redox cycling. This process involves the reversible oxidation and reduction of the dihydroxyphenyl moiety. The presence of two hydroxyl groups on the phenyl ring enhances the molecule's ability to donate electrons and hydrogen atoms to free radicals.

This redox activity is comparable to the mechanisms employed by some biological antioxidants. For instance, certain nanomaterials with surface ions that shift between reduced and oxidized states exhibit similar free radical scavenging capabilities. nih.gov The dihydroxyphenyl structure allows for the delocalization of electrons, which stabilizes the molecule after it has donated a hydrogen atom, making it an effective antioxidant.

Metal Ion Chelation as an Antioxidant Mechanism

Another important antioxidant mechanism of compounds with dihydroxyphenyl structures is their ability to chelate metal ions. nih.gov Metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, chelating agents can prevent them from participating in these harmful reactions, thereby reducing oxidative stress. nih.govnih.gov

The effectiveness of chelation depends on the structure of the compound and the nature of the metal ion. ias.ac.in The 2,4-dihydroxy substitution pattern, as seen in this compound, can create a favorable conformation for binding with metal ions. This chelation process not only mitigates the generation of free radicals but can also be a targeted therapeutic strategy in diseases associated with metal ion dysregulation. nih.gov

Formation of Adducts with Toxic Aldehydes (e.g., Acrolein, Malondialdehyde)

Research has shown that certain phenolic compounds can form adducts with toxic aldehydes, which are products of lipid peroxidation and are implicated in cellular damage. While direct evidence for this compound is specific, the formation of DNA adducts by related dihydroxyphenyl compounds has been observed. For example, 3-(3,4-dihydroxyphenyl)adenine is a DNA adduct formed from a metabolite of benzene. nih.gov This suggests that the dihydroxyphenyl moiety can react with electrophilic species. The ability to trap and detoxify harmful aldehydes represents another facet of the protective effects of such phenolic structures.

Anti-inflammatory Effects and Cellular Pathway Modulation

In addition to its antioxidant properties, this compound and its analogues exhibit anti-inflammatory effects by modulating key cellular signaling pathways and inhibiting the production of inflammatory molecules.

Inhibition of Pro-inflammatory Mediators and Cytokines

Chronic inflammation is a key factor in the development of many diseases. A crucial strategy in managing inflammatory conditions is the inhibition of pro-inflammatory mediators and cytokines. nih.gov Compounds with anti-inflammatory properties can suppress the production of molecules like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.govresearchgate.net

Table 1: Effects of Analogous Compounds on Pro-inflammatory Mediators

| Mediator/Cytokine | Effect of Analogous Compounds | Cellular Model |

| Nitric Oxide (NO) | Inhibition of production nih.govresearchgate.net | LPS-stimulated RAW 264.7 cells nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition of release nih.gov | LPS-stimulated RAW 264.7 cells nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of release nih.govresearchgate.netresearchgate.net | LPS-stimulated RAW 264.7 cells, HaCaT keratinocytes nih.govresearchgate.netmdpi.com |

| Interleukin-6 (IL-6) | Inhibition of release nih.govresearchgate.netresearchgate.net | LPS-stimulated RAW 264.7 cells nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Inhibition of release researchgate.net | In vivo mouse model researchgate.net |

Modulation of Inflammatory Signaling Pathways in Cellular Models

Investigations into analogues of this compound, such as 2,4-dihydroxybenzaldehyde (B120756) (DHD) and 3,4-dihydroxybenzaldehyde (B13553) (DBD), have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

Studies on 2,4-dihydroxybenzaldehyde have shown it possesses considerable anti-inflammatory activity. In murine models, DHD significantly suppressed inflammatory markers, including exudate volume, the number of polymorphonuclear leukocytes, and nitrite (B80452) content biomolther.org. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, DHD was found to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators of the inflammatory process biomolther.org.

Similarly, 3,4-dihydroxybenzaldehyde has been identified as a potent anti-inflammatory agent, particularly in the context of neuroinflammation. In a rat model of ischemic stroke, DBD administration significantly reduced infarct volume and inhibited the activation of microglia, the primary immune cells of the central nervous system nih.gov. In cellular models using LPS-treated BV2 microglial cells, DBD decreased the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 nih.gov. The mechanism for this effect was linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.gov. Further research has highlighted DBD's anti-allergic potential, as it reduces the secretion of IL-4, IL-5, IL-6, IL-13, and TNF-α from mast cells nih.gov.

Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde , has also been shown to modulate inflammatory responses in human keratinocytes by downregulating inflammatory cytokines and chemokines through the MAPK and NF-κB pathways mdpi.com.

Table 1: Anti-Inflammatory Activity of Dihydroxybenzaldehyde Analogues

| Compound | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde (DHD) | RAW264.7 Macrophages | Inhibition of NO production; Reduced expression of iNOS and COX-2. | Suppression of key inflammatory mediators. | biomolther.org |

| 3,4-Dihydroxybenzaldehyde (DBD) | BV2 Microglial Cells | Decreased production of TNF-α, IL-1β, and IL-6. | Inhibition of MAPK and NF-κB activation. | nih.gov |

| 3,4-Dihydroxybenzaldehyde (DBD) | Mast Cells | Reduced secretion of IL-4, IL-5, IL-6, IL-13, and TNF-α. | Downregulation of allergic mediators. | nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde | HaCaT Keratinocytes | Downregulation of inflammatory cytokines and chemokines. | Modulation of MAPK and NF-κB pathways. | mdpi.com |

Antimicrobial, Antifungal, and Antibiofilm Activities

Efficacy Against Bacterial Strains and Mechanisms of Action (e.g., Membrane Targeting)

Phenolic compounds, a class to which this compound belongs, are widely recognized for their antimicrobial properties. A primary mechanism of action for many phenolic antibacterial agents is the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death mdpi.com.

For instance, the phenolic compound 3-p-trans-coumaroyl-2-hydroxyquinic acid, isolated from pine needles, demonstrates its bactericidal effect against Staphylococcus aureus by damaging the cytoplasmic membrane. This damage results in membrane hyperpolarization, a loss of membrane integrity, and significant leakage of cellular components mdpi.com. The interaction is believed to occur with both membrane lipids and proteins, altering membrane fluidity and conformation mdpi.com. While specific studies on this compound are limited, the established activity of related phenolic structures suggests that membrane targeting is a probable mechanism of its antibacterial action. This process involves the accumulation of the hydrophobic portions of the molecules within the lipid bilayer, disrupting the membrane's structure and function mdpi.com.

Antifungal Efficacy and Sterol Biosynthesis Interference

A critical target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and fluidity, leading to fungal cell death johnshopkins.edunih.gov. Azole antifungals, for example, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key step in the conversion of lanosterol to ergosterol nih.gov.

Inhibition of the ergosterol pathway leads to the accumulation of toxic sterol precursors and disrupts the function of membrane-bound enzymes, which is a fungistatic or fungicidal effect johnshopkins.eduduke.edu. While the investigation of many natural and synthetic compounds focuses on their ability to interfere with this pathway, specific research detailing the effects of this compound or its close analogues on sterol biosynthesis is not currently available in the reviewed literature. However, the broad antifungal potential of phenolic compounds suggests that interference with fungal-specific metabolic pathways, such as ergosterol synthesis, remains a plausible, yet unconfirmed, mechanism of action nih.govresearchgate.net.

Inhibition of Biofilm Formation in Pathogenic Microorganisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The inhibition of biofilm formation is a key strategy in combating persistent and chronic bacterial infections.

Various natural compounds, including flavonoids and other polyphenols, have demonstrated significant antibiofilm activity. For example, 3,2′-dihydroxyflavone has been identified as an effective inhibitor of biofilm formation in Staphylococcus aureus, including methicillin-resistant strains (MRSA) nih.govnih.gov. Its activity extends to mixed biofilms of S. aureus and the fungal pathogen Candida albicans nih.govnih.gov. The mechanism often involves the downregulation of virulence factors and genes responsible for matrix production nih.govnih.gov. Although direct evidence for this compound is not present in the available literature, the established antibiofilm properties of structurally related polyphenols suggest its potential in this area.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Induction of Apoptosis and Cell Cycle Modulation in vitro

The search for novel anti-cancer agents often focuses on compounds that can selectively induce programmed cell death (apoptosis) and arrest the cell cycle in malignant cells. While direct studies on the anti-proliferative effects of this compound are limited, research into other classes of molecules provides a framework for potential mechanisms.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxybenzaldehyde |

| 3,4-Dihydroxybenzaldehyde |

| 3-Bromo-4,5-dihydroxybenzaldehyde |

| 3-p-trans-Coumaroyl-2-hydroxyquinic acid |

| 3,2′-Dihydroxyflavone |

| Nitric Oxide |

| Tumor Necrosis Factor-α |

| Interleukin-1β |

| Interleukin-4 |

| Interleukin-5 |

| Interleukin-6 |

| Interleukin-13 |

| Ergosterol |

| Lanosterol |

Effects on Cancer Cell Viability and Growth Inhibition

Research has demonstrated that derivatives and structural analogues of this compound possess notable anticancer properties. These compounds have been shown to inhibit the growth and viability of various cancer cell lines.

For instance, a novel hydroxylated biphenyl (B1667301) compound, a structural analogue of curcumin (B1669340), has shown an antitumor effect against melanoma and neuroblastoma cells at concentrations around 2 μM. mdpi.com This compound was found to inhibit cell proliferation by arresting the cell cycle at the G2-M transition and inducing apoptosis through the intrinsic pathway. mdpi.com Further studies on related compounds revealed their ability to inhibit the clonal growth of melanoma cells in a dose-dependent manner, indicating a lasting inhibitory effect on tumorigenicity. mdpi.com

Similarly, salicylaldehyde (B1680747) hydrazones, which share structural similarities, have exhibited potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. nih.gov Certain derivatives were found to be highly active in nanomolar concentrations against HL-60 and K-562 leukemia cells, as well as MCF-7 breast cancer cells, with remarkable selectivity. nih.gov The anticancer activity of these hydrazones is thought to involve the targeting of cellular processes like DNA synthesis, cell cycle regulation, and apoptosis. nih.gov

Cinnamaldehyde-based chalcone (B49325) derivatives have also been investigated for their anticancer potential. One such derivative demonstrated significant cytotoxicity against Caco-2 colon cancer cells, with an IC50 value of 32.19 ± 3.92 µM, while showing no detrimental effects on healthy lung cells. nih.govresearchgate.net This compound was found to induce apoptosis in the cancer cells through the activation of Caspase-3 via an intrinsic pathway. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of a representative cinnamaldehyde-based chalcone derivative against a colon cancer cell line.

Table 1: Cytotoxic Activity of Compound 3e against Caco-2 Cells

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 32.19 ± 3.92 |

Data sourced from a study on cinnamaldehyde-based chalcone derivatives. nih.govresearchgate.net

Modulation of Intracellular Redox Balance and Oxidative Stress Induction

The structural features of this compound, particularly the catechol and aldehyde groups, are implicated in its ability to modulate the intracellular redox balance and induce oxidative stress. The toxic dopamine (B1211576) metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which shares these functional groups, is known to be toxic to dopaminergic cells through mechanisms that include the production of oxidative stress. nih.gov

Compounds with similar structures can undergo oxidation to form reactive quinone species. nih.gov This process can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress within the cell. The accumulation of ROS can overwhelm the cell's antioxidant defense systems, leading to damage to cellular components and potentially triggering apoptosis. nih.govmdpi.com Studies on acrylamide, another α,β-unsaturated aldehyde, have shown that it can induce oxidative stress, leading to DNA damage and apoptosis in Caco-2 colon adenocarcinoma cells. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The unique chemical structure of this compound and its analogues makes them effective modulators of various enzymes and receptors.

Modulation of Aldehyde Dehydrogenase (ALDH) Activity

The aldehyde group present in this compound suggests a potential interaction with aldehyde dehydrogenases (ALDHs). While direct studies on this specific compound are limited, research on related molecules provides valuable insights. For example, 3,4-dihydroxyphenylacetic acid (DOPAC), a catabolite of quercetin, has been shown to enhance total ALDH activity and the gene expression of ALDH1A1, ALDH2, and ALDH3A1 in a concentration-dependent manner. nih.gov This induction of ALDH activity can protect cells from acetaldehyde-induced cytotoxicity. nih.gov

Conversely, some aldehydes, like acrolein, can be metabolized by ALDH2. nih.gov Reduced ALDH2 levels have been linked to worse outcomes in chronic kidney disease, where acrolein accumulation contributes to cellular dysfunction. nih.gov This suggests that compounds with an acrylaldehyde moiety could potentially act as substrates or modulators of ALDH enzymes, influencing cellular detoxification pathways.

Inhibition of Tyrosinase and Melanogenesis Pathways

Analogues of this compound have demonstrated significant inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The 2,4-dihydroxyphenyl group, a catechol moiety, is crucial for this inhibitory activity. nih.gov For example, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a thiophene (B33073) chalcone derivative, exhibits strong competitive inhibition of mushroom tyrosinase with very low IC50 values. nih.govnih.gov

This inhibition of tyrosinase directly impacts the melanogenesis pathway, which is responsible for skin pigmentation. nih.govmdpi.com By blocking the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to DOPA-quinone, these compounds can reduce melanin production. nih.gov This makes them potential candidates for treating hyperpigmentation disorders. nih.govnih.govnih.gov

The table below presents the tyrosinase inhibitory activity of a representative thiophene chalcone derivative.

Table 2: Tyrosinase Inhibitory Activity of (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c)

| Enzyme Activity | IC50 (µM) |

|---|---|

| Tyrosine hydroxylase | 0.013 |

Data sourced from a study on thiophene chalcone derivatives as tyrosinase inhibitors. nih.govnih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1 and COX-2)

Derivatives containing the 2,4-dihydroxyphenyl moiety have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. mdpi.com Some of these compounds have shown inhibitory activity against both COX-1 and COX-2. mdpi.com The development of selective COX-2 inhibitors is a significant area of research, as they can provide anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com

The anti-inflammatory effects of these compounds are attributed to their ability to block the production of prostaglandins (B1171923) by COX enzymes. mdpi.com The search for dual inhibitors of COX and other enzymes like lipoxygenase (LOX) is also an active area of investigation to develop anti-inflammatory agents with improved safety profiles. mdpi.com

Acetylcholinesterase (AChE) Activity Modulation

Research into the direct interaction between this compound and acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), is not extensively documented in the available scientific literature. However, the chemical structure of the compound, which features a polyphenolic system characteristic of cinnamic acid derivatives, suggests a potential for AChE inhibition. Polyphenols and specifically cinnamic acid derivatives have been noted in various studies for their capacity to inhibit AChE. bohrium.com This inhibition is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain to improve cognitive function. nih.govnih.gov For instance, novel derivatives of cinnamic acid have demonstrated significant AChE inhibitory potential, in some cases exceeding that of standard drugs like donepezil. bohrium.com Given that this compound belongs to this class of compounds, it represents a candidate for future investigation regarding its AChE inhibitory activity.

Neuraminidase Inhibition in Viral Pathogenesis

There is currently no direct scientific evidence from the provided search results to suggest that this compound possesses neuraminidase inhibitory activity. Neuraminidase is a critical enzyme for the proliferation of certain viruses, such as influenza, by facilitating the release of new virus particles from infected cells. uu.nlnih.gov Inhibition of this enzyme is a key mechanism for antiviral drugs. nih.gov While research into neuraminidase inhibitors is extensive, the focus has been on other classes of molecules, and the potential role of this compound in this context remains unexplored.

Neuroprotective Potential and Associated Mechanisms

Protection Against Oxidative Stress-Induced Neuronal Damage in vitro

While direct studies on this compound are limited, research on structurally related compounds highlights the significance of aldehydic molecules in oxidative stress. The metabolism of dopamine can produce 3,4-dihydroxyphenylacetaldehyde (DOPAL), an aldehyde that contributes to oxidative stress in dopaminergic neurons through the production of hydrogen peroxide (H₂O₂). nih.gov This process is implicated in the neuronal loss observed in Parkinson's disease. nih.gov Oxidative stress is a common factor in many neurodegenerative disorders, leading to cellular damage through the generation of reactive oxygen species (ROS). nih.gov The neuroprotective potential of compounds capable of reducing aldehydes and mitigating oxidative stress is therefore of significant interest. For example, certain yeast extracts with potent antioxidant and anti-aldehyde activities have shown neuroprotective effects in models of neuroinflammation. researchgate.net The dihydroxyphenyl structure of this compound suggests it may possess antioxidant properties, a characteristic of many polyphenolic compounds, which could confer protection against oxidative stress-induced neuronal damage.

Modulation of Amyloid-Beta and Alpha-Synuclein (B15492655) Aggregation

The aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein (α-Syn) is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, respectively. mdpi.com

Alpha-Synuclein Aggregation: The chemical relative of the target compound, 3,4-dihydroxyphenylacetaldehyde (DOPAL), has been shown to play a significant role in the pathology of Parkinson's disease by inducing the aggregation of α-synuclein. nih.gov Studies have demonstrated that DOPAL can enhance and stabilize the formation of neurotoxic oligomeric forms of α-synuclein. nih.gov These DOPAL-modified oligomers have been found to inhibit mitochondrial function, suggesting a direct link to neuronal cell death. nih.gov Consequently, strategies aimed at inhibiting the interaction between DOPAL and α-synuclein are considered a viable therapeutic approach to slow disease progression. nih.gov Furthermore, metabolites derived from dietary polyphenols, such as 3,4-dihydroxybenzoic acid, have exhibited the ability to inhibit the formation of α-synuclein oligomers in vitro. mdpi.com This suggests that the 2,4-dihydroxy-substituted phenyl ring in this compound could be crucial for modulating α-synuclein aggregation.

Amyloid-Beta Aggregation: The aggregation of Aβ peptides is a key event in Alzheimer's disease. The catechol (dihydroxyphenyl) moiety is a critical structural feature for the inhibition of Aβ aggregation. nih.gov Research on dihydroxycinnamic acid isomers has shown that the relative position of the hydroxyl groups on the phenyl ring is crucial for anti-aggregating activity. nih.gov Specifically, ortho- and para-dihydroxy isomers (catechols and hydroquinones) were effective at reducing Aβ fibrillization, whereas meta-isomers were inactive. nih.gov The 2,4-dihydroxy substitution on the phenyl ring of this compound (a resorcinol-type structure) places it in this family of compounds with potential Aβ anti-aggregation properties. The mechanism is thought to involve the proelectrophilic character of the catechol group, which can lead to either covalent or non-covalent interactions with the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. nih.gov

| Compound | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| 3,4-dihydroxyphenylacetaldehyde (DOPAL) | α-Synuclein | Enhances and stabilizes oligomerization | nih.gov |

| Rasagiline and Aminoindan | DOPAL-induced α-Synuclein Aggregates | Inhibit aggregation by forming adducts with DOPAL | nih.gov |

| Ortho- and Para-dihydroxy Isomers (of cinnamic derivatives) | Amyloid-Beta (Aβ₄₂) | Effectively reduce amyloid fibrillization | nih.gov |

| Catechol-containing A-type procyanidins | Amyloid-Beta (Aβ) and hIAPP | Exhibit anti-aggregation and disaggregation activities | nih.gov |

| 3,4-dihydroxybenzoic acid | α-Synuclein | Inhibited oligomer formation in vitro | mdpi.com |

Effects on Neuroinflammatory Processes in Central Nervous System Models

Neuroinflammation, primarily mediated by microglia, is a significant contributor to the pathogenesis of neurodegenerative diseases. nih.gov The anti-neuroinflammatory potential of compounds structurally similar to this compound has been demonstrated. For instance, 3,4-dihydroxybenzaldehyde (DBD), a phenolic component of Gastrodia elata, has shown significant neuroprotective and anti-inflammatory effects in a rat model of ischemic stroke and in lipopolysaccharide (LPS)-treated microglial cells. nih.gov DBD was found to inhibit microglia activation and reduce the production of key inflammatory mediators. nih.gov Another related compound, 3',4'-dihydroxyflavone, also successfully inhibited the production of pro-inflammatory cytokines and chemokines in microglia by suppressing the MAPK and NF-κB signaling pathways. nih.gov These findings suggest that the dihydroxyphenyl moiety is a key pharmacophore for anti-neuroinflammatory activity. The mechanism often involves the modulation of microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, and the inhibition of major inflammatory signaling cascades. nih.gov

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde (DBD) | Rat model of stroke & LPS-treated BV2 microglia | Decreased infarct volume, inhibited microglia activation, reduced inflammatory cytokines (TNF-α, IL-1β, IL-6), and inhibited MAPK and NF-κB activation. | nih.gov |

| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia & mouse model | Inhibited production of NO, PGE₂, TNF-α, IL-1β, and IL-6. Suppressed phosphorylation of MAPK and activation of NF-κB. | nih.gov |

| Aldehyde-Reducing Composition (ARC) | LPS-induced neuroinflammation mouse model | Preserved dopaminergic neurons, normalized microglia and astrocyte activation, and downregulated inflammatory cytokines in the liver. | researchgate.net |

Studies on Cognitive Function in Relevant Animal Models (e.g., LPS-induced injury models, note on compound's efficacy)

Lipopolysaccharide (LPS)-induced neuroinflammation serves as a widely utilized animal model to study cognitive deficits that mimic aspects of neurodegenerative diseases like Alzheimer's disease (AD). mdpi.comnih.govnih.gov LPS, a component of Gram-negative bacteria, triggers a robust immune response in the central nervous system, leading to the production of pro-inflammatory cytokines, oxidative stress, and subsequent neuronal damage and cognitive impairment. nih.govnih.govmdpi.commdpi.com Although direct evidence for this compound in this model is not available, studies on the closely related compound, caffeic acid (3,4-dihydroxycinnamic acid), offer valuable insights into the potential neuroprotective effects of this class of molecules.

In animal models of Alzheimer's disease, which also feature neuroinflammation and oxidative stress as key pathological components, caffeic acid has demonstrated significant efficacy in improving cognitive function. spandidos-publications.comresearchgate.netnih.gov Administration of caffeic acid has been shown to rescue learning deficits and enhance cognitive performance in tasks such as the Morris water maze. spandidos-publications.comresearchgate.net The neuroprotective effects of caffeic acid are attributed to its ability to suppress oxidative stress and inflammation. spandidos-publications.comresearchgate.net Specifically, it has been observed to decrease the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and reduce the levels of nitric oxide, a mediator of inflammation. spandidos-publications.comnih.gov

Furthermore, research indicates that caffeic acid can modulate key signaling pathways involved in neuroinflammation and apoptosis, such as the p38 MAPK pathway. spandidos-publications.com It has also been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net A study on a patented yeast extract lysate with anti-aldehyde properties also showed neuroprotective effects in an LPS-induced neuroinflammation model, suggesting that aldehyde-reducing capabilities could be beneficial. mdpi.comnih.gov Phloroglucinol derivatives, which share a dihydroxyphenyl moiety, have also been shown to attenuate cognitive impairment in LPS-induced mouse models by exerting anti-inflammatory effects. researchgate.net

These findings from studies on caffeic acid and other related compounds suggest that this compound, by virtue of its structural similarity, may possess similar neuroprotective properties and could be a candidate for mitigating cognitive impairment in neuroinflammatory conditions.

Table 1: Effects of Caffeic Acid on Cognitive Function in Animal Models

| Model | Compound | Key Findings | Reference |

| Alzheimer's Disease Rat Model | Caffeic Acid | Rescued learning deficits, increased cognitive function, decreased acetylcholinesterase activity, suppressed oxidative stress and inflammation. | spandidos-publications.comresearchgate.net |

| Aβ25-35-injected AD Mouse Model | Caffeic Acid | Improved spatial cognitive and memory functions, inhibited lipid peroxidation and nitric oxide formation. | nih.gov |

| Aβ-induced Neurodegeneration Mouse Model | Caffeic Acid | Improved spatial learning, memory, and cognitive abilities; reduced reactive oxygen species and lipid peroxidation. | mdpi.com |

Other Biological Activities and Mechanistic Exploration

Beyond its potential role in cognitive function, the chemical scaffold of this compound suggests other promising biological activities, including insecticidal properties and modulation of protein aggregation.

Cinnamaldehyde (B126680) and its derivatives, which are structurally analogous to this compound, have been investigated for their insecticidal properties against various pests. nih.goventomologyjournals.com Studies have demonstrated that these compounds can act as potent repellents and insecticides. nih.goventomologyjournals.com

For instance, cinnamaldehyde has shown significant contact toxicity and repellent activity against the maize weevil, Sitophilus zeamais. nih.goventomologyjournals.com The insecticidal action of cinnamaldehyde-related compounds has been linked to a linear relationship between their toxicity and specific molecular descriptors, suggesting a structure-activity relationship. nih.gov The mechanism of action is thought to be multi-faceted, potentially involving the inhibition of key enzymes or interference with respiratory processes in insects. researchgate.net Various cinnamic acid derivatives have also shown larvicidal activity against the mosquito Aedes aegypti. nih.govresearchgate.net

The insecticidal and repellent effects of these compounds make them attractive candidates for the development of natural and potentially safer alternatives to synthetic pesticides for crop protection and public health applications. d-nb.info

Table 2: Insecticidal Activity of Cinnamaldehyde and Related Compounds

| Compound | Target Insect | Observed Effect | Reference |

| Cinnamaldehyde | Sitophilus zeamais | Contact toxicity and repellent activity. | nih.goventomologyjournals.com |

| α-Methyl-cinnamaldehyde | Sitophilus zeamais | High insecticidal action. | nih.gov |

| α-Bromo-cinnamaldehyde | Sitophilus zeamais | Strong repellent effect. | nih.gov |

| Cinnamic Acid Derivatives | Aedes aegypti larvae | Larvicidal activity. | nih.govresearchgate.net |

The aggregation of islet amyloid polypeptide (IAPP) is a pathological hallmark of type 2 diabetes, contributing to the dysfunction and death of pancreatic β-cells. nih.gov The ability to modulate IAPP aggregation is therefore a significant area of therapeutic research. Polyphenolic compounds, including those with structures similar to this compound, have been investigated for their ability to inhibit this process.

Studies have shown that compounds containing a catechol moiety, which is present in the 3,4-dihydroxyphenyl structure, can inhibit the aggregation of amyloid proteins like IAPP. nih.gov The proposed mechanism involves the auto-oxidation of the catechol group to form o-benzoquinone, which can then covalently modify the amyloid protein and disrupt the formation of β-sheet structures. nih.gov

Research on other polyphenols like resveratrol (B1683913) has demonstrated that they can inhibit IAPP oligomerization and amyloid formation by binding to specific residues on the IAPP molecule, thereby preventing the initial steps of aggregation. nih.gov Epigallocatechin-3-gallate (EGCG), another polyphenol, has been shown to not only inhibit IAPP amyloid formation but also to disaggregate existing amyloid fibrils. nih.gov These findings suggest that this compound, with its dihydroxyphenyl structure, may also interact with IAPP and modulate its aggregation, potentially offering a protective effect in the context of type 2 diabetes.

Biosynthesis, Metabolism, and Biological Origin of Dihydroxyphenylacrylaldehyde Structures

Elucidation of Natural Biosynthetic Pathways (e.g., Monolignol Pathway Precursors)

While 3-(2,4-Dihydroxyphenyl)acrylaldehyde has not been definitively identified as a product of a specific natural biosynthetic pathway, its structure strongly suggests a plausible origin from the well-established phenylpropanoid pathway. This pathway is responsible for synthesizing monolignols, the precursors to lignin, as well as a vast array of other phenolic compounds. The biosynthesis of this specific isomer would, however, necessitate an uncommon hydroxylation pattern.

The general pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into key intermediates, notably p-coumaroyl-CoA. From this point, the pathway can branch. For the synthesis of most dihydroxy- and trihydroxy-phenylpropanoids, hydroxylation typically occurs at the C3 and C5 positions of the phenyl ring. For instance, the common compound caffeic aldehyde (3,4-dihydroxyphenylacrylaldehyde) is formed via hydroxylation at the C3 position of a p-coumarate-derived intermediate.

The formation of the 2,4-dihydroxy substitution pattern seen in this compound is atypical for the standard monolignol pathway. It would likely require the action of a specific hydroxylase, such as a cytochrome P450-dependent monooxygenase, capable of introducing a hydroxyl group at the C2 position (ortho-hydroxylation) of a 4-hydroxycinnamoyl intermediate like p-coumaraldehyde (B1217632) or p-coumaroyl-CoA.

A hypothetical biosynthetic sequence is detailed in the table below.

| Step | Precursor | Enzyme Class (Hypothetical) | Product | Description |

| 1 | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid | Deamination of L-phenylalanine. |

| 2 | Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric acid | Hydroxylation at the C4 position. |

| 3 | p-Coumaric acid | 4-Coumarate:CoA Ligase (4CL) | p-Coumaroyl-CoA | Activation with Coenzyme A. |

| 4 | p-Coumaroyl-CoA | Cinnamoyl-CoA Reductase (CCR) | p-Coumaraldehyde | Reduction of the CoA-thioester. |

| 5 | p-Coumaraldehyde | P450 Monooxygenase (ortho-hydroxylase) | This compound | Atypical hydroxylation at the C2 position. |

This proposed pathway remains speculative and awaits experimental validation through the identification and characterization of a suitable ortho-hydroxylating enzyme from a natural source.

Occurrence and Isolation from Natural Sources

A thorough review of scientific literature indicates that this compound has not been reported as a naturally occurring compound isolated from any plant, fungal, or microbial species. Its more common isomer, 3-(3,4-dihydroxyphenyl)acrylaldehyde (caffeic aldehyde), is known to occur in the seeds of Phytolacca americana and other plants.

The absence of documented isolation suggests that if this compound is produced in nature, it is likely a very minor component, a transient metabolic intermediate, or confined to unexamined or rare species. Standard phytochemical screening and isolation procedures have, to date, not yielded this specific compound. Therefore, no data table of natural sources or isolation methods can be presented.

Biotransformation and Enzyme-Mediated Modifications in Biological Systems

Given that this compound is not a known natural product, there are no studies detailing its metabolism or biotransformation within a producer organism. However, based on the reactivity of its functional groups (an aldehyde and two phenolic hydroxyls), its potential for enzyme-mediated modification in biological systems can be predicted. If the compound were introduced into a biological system, such as a plant cell culture or a microorganism, it would likely be a substrate for several classes of enzymes.

Enzymatic modifications are a common strategy in organisms for detoxification, signaling, or biosynthesis. The potential biotransformations for this compound are outlined below.

| Transformation Type | Enzyme Class | Potential Product | Description |

| Reduction | Aldehyde Reductase / Cinnamyl Alcohol Dehydrogenase (CAD) | 3-(2,4-Dihydroxyphenyl)allyl alcohol | The reactive aldehyde group is reduced to a primary alcohol. |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 3-(2,4-Dihydroxyphenyl)acrylic acid | The aldehyde group is oxidized to a carboxylic acid. |

| Methylation | O-Methyltransferase (OMT) | 3-(2-Hydroxy-4-methoxyphenyl)acrylaldehyde or 3-(4-Hydroxy-2-methoxyphenyl)acrylaldehyde | One of the hydroxyl groups is modified by the addition of a methyl group, often from S-adenosyl-L-methionine. |

| Glycosylation | UDP-Glycosyltransferase (UGT) | 3-(2-Hydroxy-4-O-glucosylphenyl)acrylaldehyde or 3-(4-Hydroxy-2-O-glucosylphenyl)acrylaldehyde | A sugar moiety (e.g., glucose) is attached to one of the hydroxyl groups, increasing water solubility and stability. |

These predicted modifications are based on well-documented enzymatic reactions that occur on a wide range of similar phenolic compounds within plants and microbes. The specific enzymes and resulting products would depend on the particular biological system used.

Emerging Research Directions and Future Perspectives for 3 2,4 Dihydroxyphenyl Acrylaldehyde Research

Design and Synthesis of Novel Bioactive Derivatives with Improved Efficacy and Specificity

A significant area of research involves the chemical modification of the 3-(2,4-dihydroxyphenyl)acrylaldehyde structure to create novel derivatives with enhanced biological activity and target specificity. By strategically altering functional groups, scientists aim to improve the compound's pharmacological profile.